![molecular formula C12H18N6O4S B2439021 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034327-08-5](/img/structure/B2439021.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .Applications De Recherche Scientifique
Herbicidal Activity
One notable application of similar compounds involves their use in agriculture as herbicides. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have been prepared and demonstrated to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests that compounds within this chemical family, including N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide, may offer valuable contributions to agricultural chemical research, particularly in developing new herbicides.
Anti-Asthmatic Activities
Research into condensed-azole derivatives has revealed the potential for medical applications, particularly in respiratory disease treatment. A study focusing on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines found these compounds to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, indicating promising anti-asthmatic activity (Kuwahara et al., 1997). This highlights the potential therapeutic applications of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide and related compounds in treating asthma and possibly other respiratory conditions.
Antimicrobial and Antioxidant Properties
The antimicrobial activities of 1,2,4-triazole derivatives have been explored, with some novel compounds showing good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, derivatives have been synthesized and evaluated for their antioxidant activities, including the capability of terminating radical propagation-chains in the oxidation of DNA induced by specific radicals (Liu et al., 2015). These findings suggest that N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide might exhibit similar antimicrobial and antioxidant properties, which could be valuable in pharmaceutical research and development.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
Compounds with similar structures have been found to inhibit the phosphodiesterase (pde) family , which could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Biochemical Pathways
Compounds with similar structures have been found to have antioxidant properties, which can protect cells against oxidative injury .
Result of Action
Compounds with similar structures have been found to lead to myocardial degeneration in rats .
Propriétés
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVIUGBWABIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.